![molecular formula C9H13N5 B3354545 N,9-Diethyl-9H-purin-6-amine CAS No. 59892-84-1](/img/structure/B3354545.png)
N,9-Diethyl-9H-purin-6-amine
Overview
Description
N,9-Diethyl-9H-purin-6-amine is a purine derivative characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 9 and 6 of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,9-Diethyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine. One common method is the reaction of 9H-purin-6-amine with diethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,9-Diethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced purine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; often in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups replacing the ethyl groups.
Scientific Research Applications
N,9-Diethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in modulating biological pathways and interactions with nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of N,9-Diethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can intercalate into DNA or RNA, affecting their structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N,N-Dimethyl-9H-purin-6-amine
- N,N-Diethyl-9H-purin-6-amine
- 9H-Purin-6-amine, 9-[(2,6-dichlorophenyl)methyl]-N,N-diethyl-
Comparison: N,9-Diethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to N,N-Dimethyl-9H-purin-6-amine, the diethyl substitution provides increased lipophilicity and potentially different binding affinities to molecular targets. The presence of ethyl groups at both the 9 and 6 positions distinguishes it from other purine derivatives, contributing to its unique reactivity and applications.
Biological Activity
N,9-Diethyl-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features ethyl groups at the 9-position of the purine ring. Its molecular formula is C₉H₁₃N₅, indicating a structure conducive to interactions with various biological molecules, including enzymes and nucleic acids .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways critical for cellular proliferation and survival.
- Nucleic Acid Interaction : this compound may intercalate into DNA or RNA structures, affecting their stability and function. This interaction can lead to significant biological effects such as the inhibition of viral replication and the induction of apoptosis in cancer cells .
Antiviral Properties
Research indicates that this compound exhibits antiviral activity by inhibiting viral replication. Its mechanism involves interference with viral enzymes necessary for replication processes .
Anticancer Effects
Several studies have explored the anticancer potential of this compound. For instance:
- Apoptosis Induction : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound activates caspases (specifically caspase-3 and -9), which are crucial for the apoptotic process .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in cancer cells, particularly in the S-phase, thereby inhibiting cell proliferation .
Case Studies and Research Findings
-
Study on Hepatocellular Carcinoma :
A study investigated the effects of a related compound, diethyl (6-amino-9H-purin-9-yl) methylphosphonate (DaMP), on BEL-7402 hepatocellular carcinoma cells. Results indicated that DaMP induced significant apoptosis and cell cycle arrest through reactive oxygen species generation and caspase activation . -
Cytotoxic Activity :
Research on derivatives of N-(purin-6-yl) compounds demonstrated high cytotoxic activity against various tumor cell lines, including murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). These findings suggest that structural modifications in purine derivatives can enhance their anticancer properties .
Comparative Analysis with Similar Compounds
Compound Name | Unique Features | Biological Activity |
---|---|---|
N,N-Dimethyl-9H-purin-6-amine | Lacks ethyl substitution; different activity profile | Varied activity depending on structure |
Diethyl (6-amino-9H-purin-9-yl) methylphosphonate | Induces apoptosis in cancer cells | Significant anticancer effects |
9-Benzyl-N,N-diethyl-9H-purin-6-amine | Benzyl group addition; explored for antibacterial properties | Exhibits various biological activities |
Properties
IUPAC Name |
N,9-diethylpurin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-3-10-8-7-9(12-5-11-8)14(4-2)6-13-7/h5-6H,3-4H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDQTNEGBCALB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569164 | |
Record name | N,9-Diethyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59892-84-1 | |
Record name | N,9-Diethyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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